![molecular formula C11H13ClN2 B2640605 3-(5-chloro-1H-indol-3-yl)propan-1-amine CAS No. 54298-68-9](/img/structure/B2640605.png)
3-(5-chloro-1H-indol-3-yl)propan-1-amine
Overview
Description
3-(5-chloro-1H-indol-3-yl)propan-1-amine is a chemical compound with the CAS Number: 54298-68-9 . It has a molecular weight of 208.69 . The IUPAC name for this compound is 3-(5-chloro-1H-indol-3-yl)propylamine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(5-chloro-1H-indol-3-yl)propan-1-amine is 1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, 3-(5-chloro-1H-indol-3-yl)propan-1-amine is a solid at room temperature . It has a molecular weight of 208.69 . The compound is typically stored in a refrigerator .Scientific Research Applications
- Researchers have explored the antiviral potential of 3-(5-chloro-1H-indol-3-yl)propan-1-amine derivatives. For instance:
Antiviral Activity
Xue, W., et al. (2019). Synthesis and antiviral activity of 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives. European Journal of Medicinal Chemistry, 183, 111682. DOI: 10.1016/j.ejmech.2019.111682
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(5-chloro-1H-indol-3-yl)propan-1-amine are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Preliminary data suggests that the compound has high gastrointestinal absorption and is BBB permeant .
properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRVIXGXFXJLTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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